molecular formula C8H13NO B187960 (3-Furan-2-yl-propyl)-methyl-amine CAS No. 17369-80-1

(3-Furan-2-yl-propyl)-methyl-amine

Cat. No.: B187960
CAS No.: 17369-80-1
M. Wt: 139.19 g/mol
InChI Key: GKIUEIPANNQGFU-UHFFFAOYSA-N
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Description

(3-Furan-2-yl-propyl)-methyl-amine is an organic compound characterized by a furan ring attached to a propyl chain, which is further connected to a methylamine group

Scientific Research Applications

(3-Furan-2-yl-propyl)-methyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

“(3-Furan-2-yl-propyl)-methyl-amine” is labeled as an irritant . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Furan-2-yl-propyl)-methyl-amine typically involves the reaction of furan-2-carbaldehyde with a suitable amine precursor. One common method includes the reductive amination of furan-2-carbaldehyde with propylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various hydrogenated derivatives, depending on the conditions and catalysts used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Hydrogenated furan derivatives.

    Substitution: Halogenated or sulfonated furan derivatives.

Comparison with Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of (3-Furan-2-yl-propyl)-methyl-amine.

    Furan-2-carboxylic acid: An oxidation product of this compound.

    (3-Furan-2-yl-propyl)-amine: A related compound lacking the methyl group on the amine.

Uniqueness: this compound is unique due to the presence of both a furan ring and a methylamine group, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(furan-2-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIUEIPANNQGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378191
Record name (3-Furan-2-yl-propyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17369-80-1
Record name (3-Furan-2-yl-propyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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